molecular formula C14H18N2O2S B12729544 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxy-3-methylphenyl)ethyl)-2-thioxo- CAS No. 88655-33-8

4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxy-3-methylphenyl)ethyl)-2-thioxo-

Cat. No.: B12729544
CAS No.: 88655-33-8
M. Wt: 278.37 g/mol
InChI Key: JFSBQABSAAAMOX-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxy-3-methylphenyl)ethyl)-2-thioxo- is a heterocyclic compound that features a pyrimidinone core with a thioxo group and a substituted phenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxy-3-methylphenyl)ethyl)-2-thioxo- typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thioxo Group: The thioxo group can be introduced via thiation reactions using reagents such as Lawesson’s reagent or phosphorus pentasulfide.

    Substitution with the Phenyl Group: The phenyl group can be introduced through alkylation or acylation reactions using suitable phenyl derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxy-3-methylphenyl)ethyl)-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various electrophiles or nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxy-3-methylphenyl)ethyl)-2-thioxo- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxy-3-methylphenyl)ethyl)-2-thioxo- involves its interaction with specific molecular targets. The thioxo group can interact with biological thiols, while the pyrimidinone core can interact with nucleic acids or proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include other pyrimidinone derivatives and thioxo-substituted heterocycles. Compared to these compounds, 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxy-3-methylphenyl)ethyl)-2-thioxo- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Some similar compounds include:

  • 4(1H)-Pyrimidinone, tetrahydro-2-thioxo-
  • 4(1H)-Pyrimidinone, tetrahydro-1-phenyl-2-thioxo-
  • 4(1H)-Pyrimidinone, tetrahydro-1-(4-methoxyphenyl)-2-thioxo-

These compounds share structural similarities but differ in their substitution patterns, which can lead to differences in their properties and applications.

Properties

CAS No.

88655-33-8

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37 g/mol

IUPAC Name

1-[2-(4-methoxy-3-methylphenyl)ethyl]-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C14H18N2O2S/c1-10-9-11(3-4-12(10)18-2)5-7-16-8-6-13(17)15-14(16)19/h3-4,9H,5-8H2,1-2H3,(H,15,17,19)

InChI Key

JFSBQABSAAAMOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCN2CCC(=O)NC2=S)OC

Origin of Product

United States

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